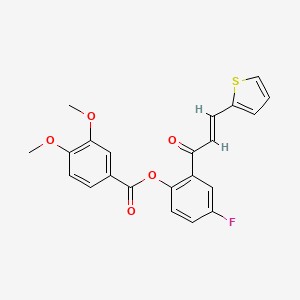
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C22H17FO5S and its molecular weight is 412.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorinated phenyl ring , which enhances electronic properties.
- A thiophene ring , contributing to its biological activity.
- An acryloyl moiety , which is known for its reactivity in biological systems.
The presence of the fluorine atom is significant as it often improves lipophilicity and metabolic stability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : The compound may inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. This mechanism is crucial in the context of anticancer and antimicrobial activities.
- Apoptosis Induction : Studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF7 and HEP2. The structural features of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl may enhance this effect .
Anticancer Activity
Research indicates that derivatives of thiophene-containing compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds with similar structures to (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl effectively induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases, leading to programmed cell death .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- A comparative study on related compounds showed that those containing thiophene rings exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl could be effective against various microbial strains .
Case Studies
- In Vitro Studies :
-
Mechanistic Insights :
- Molecular docking studies have provided insights into how the compound binds to target proteins involved in cancer progression. The binding affinity was evaluated using computational methods, revealing promising interactions that could be exploited for drug design.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step processes:
-
Formation of Acrylate Intermediate :
- Reaction between 4-fluoro-2-hydroxybenzaldehyde and thiophene-2-carboxylic acid under basic conditions.
-
Acryloylation :
- The acrylate intermediate undergoes acryloylation using acryloyl chloride in the presence of triethylamine.
-
Final Esterification :
- Esterification with 3,4-dimethoxybenzoic acid using coupling reagents like DCC yields the final product.
属性
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FO5S/c1-26-20-9-5-14(12-21(20)27-2)22(25)28-19-10-6-15(23)13-17(19)18(24)8-7-16-4-3-11-29-16/h3-13H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIJWHBSNVOJKD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













